molecular formula C7H5ClN2O3 B2606491 2-Chloro-5-nitrobenzaldehyde oxime CAS No. 89692-57-9

2-Chloro-5-nitrobenzaldehyde oxime

Cat. No.: B2606491
CAS No.: 89692-57-9
M. Wt: 200.58 g/mol
InChI Key: BCVYAFHZIZEYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-nitrobenzaldehyde oxime is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.582 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group, and the benzene ring is further substituted with chloro and nitro groups. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitrobenzaldehyde oxime typically involves the reaction of 2-Chloro-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitrobenzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: 2-Chloro-5-aminobenzaldehyde oxime.

    Substitution: 2-Substituted-5-nitrobenzaldehyde oxime derivatives.

    Oxidation: 2-Chloro-5-nitrobenzaldehyde nitroso derivative.

Scientific Research Applications

2-Chloro-5-nitrobenzaldehyde oxime is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitro and chloro groups may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzaldehyde
  • 2-Chloro-5-aminobenzaldehyde
  • 2-Nitrobenzaldehyde oxime

Uniqueness

2-Chloro-5-nitrobenzaldehyde oxime is unique due to the presence of both chloro and nitro substituents on the benzene ring, along with the oxime group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and development .

Properties

CAS No.

89692-57-9

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

N-[(2-chloro-5-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5ClN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H

InChI Key

BCVYAFHZIZEYLS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.